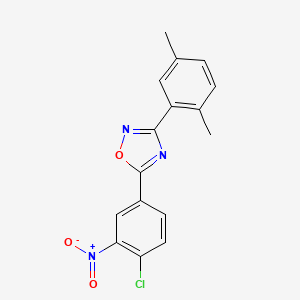
5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitrobenzohydrazide with 2,5-dimethylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Major Products Formed
Reduction: 5-(4-Amino-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential use as a therapeutic agent.
Industry: Used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or specific enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Chlorophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole
- 5-(4-Nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole
- 5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole
Uniqueness
5-(4-Chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole is unique due to the presence of both chloro and nitro substituents on the phenyl ring, which can influence its reactivity and biological activity. The dimethylphenyl group also adds to its distinct chemical properties.
Eigenschaften
Molekularformel |
C16H12ClN3O3 |
|---|---|
Molekulargewicht |
329.74 g/mol |
IUPAC-Name |
5-(4-chloro-3-nitrophenyl)-3-(2,5-dimethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H12ClN3O3/c1-9-3-4-10(2)12(7-9)15-18-16(23-19-15)11-5-6-13(17)14(8-11)20(21)22/h3-8H,1-2H3 |
InChI-Schlüssel |
CDUAZVCKLPKFIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C2=NOC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



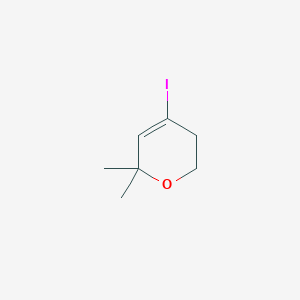

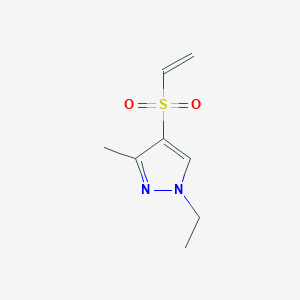

![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11783711.png)
![5-((2,6-Dimethylmorpholino)methyl)-2-(3-iodophenyl)benzo[d]oxazole](/img/structure/B11783713.png)
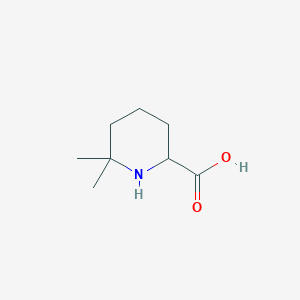
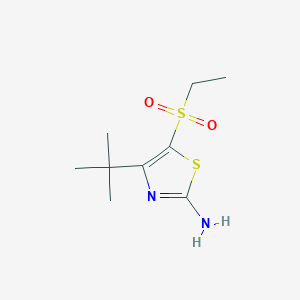
![6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11783728.png)

![4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole](/img/structure/B11783749.png)
![tert-Butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B11783761.png)

